Cas no 19373-79-6 (11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol)
![11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol structure](https://nl.kuujia.com/scimg/cas/19373-79-6x500.png)
19373-79-6 structure
Productnaam:11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol
11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- 2H-Indolo[7a,1-a]isoquinolin-11-ol,4,5,10,11-tetrahydro-7,8-dimethoxy-, (9bS,11R)-
- 11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol
- (+)-Erythravine
- 1H-Indolo[7a,1-a]isoquinoline,erythrinan-3-ol deriv.
- Erythravine
- Erythrinan-3-ol,1,2,6,7-tetradehydro-15,16-dimethoxy-, (3b)- (9CI)
- 15,16-Dimethoxy-1,2,6,7-tetradehydroerythrinan-3-ol
- DTXSID80726716
- SCHEMBL14071720
- Erythrinan-3-ol, 1,2,6,7-tetradehydro-15,16-dimethoxy-, (3beta)-
- UNII-HMX9ZLU64X
- (3alpha)-15,16-Dimethoxy-1,2,6,7-tetradehydroerythrinan-3-ol
- ERYTHRINAN-3-OL, 1,2,6,7-TETRADEHYDRO-15,16-DIMETHOXY-, (3.BETA.)-
- HMX9ZLU64X
- 1H-Indolo(7a,1-a)isoquinoline, erythrinan-3-ol deriv.
- CHEMBL218381
- Q5396402
- 19373-79-6
- (9bS,11R)-4,5,10,11-Tetrahydro-7,8-dimethoxy-2H-indolo(7a,1-a)isoquinolin-11-ol
- (2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol
- DTXSID301027523
- 11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol
-
- Inchi: 1S/C18H21NO3/c1-21-16-9-12-5-7-19-8-6-13-3-4-14(20)11-18(13,19)15(12)10-17(16)22-2/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3
- InChI-sleutel: JEBFJSHKHYDVNP-UHFFFAOYSA-N
- LACHT: OC1C=CC2=CCN3CCC4C=C(C(=CC=4C32C1)OC)OC
Berekende eigenschappen
- Exacte massa: 299.15214353g/mol
- Monoisotopische massa: 299.15214353g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 503
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 41.9
- XLogP3: 1.6
11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol Gerelateerde literatuur
-
A. S. Chawla,A. H. Jackson Nat. Prod. Rep. 1989 6 55
-
Chandana Pramanik,Paritosh Barik,Sk Asraf Ali,Dipti Sovamayee Nayak,Mohammed Ikbal,Arabinda Mandal,Rathin Jana,Soumen Giri,Shubhankar Samanta New J. Chem. 2023 47 6476
-
Seema Thakur,Arunima Das,Tapas Das New J. Chem. 2021 45 11420
-
Kenneth W. Bentley Nat. Prod. Rep. 2005 22 249
19373-79-6 (11,12-Dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol) Gerelateerde producten
- 851405-66-8(N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3-(trifluoromethyl)benzamide)
- 2680852-13-3(benzyl N-tert-butyl-N-(cyanomethyl)carbamate)
- 2227863-23-0(rac-(1R,2R)-2-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine)
- 1806917-12-3(Ethyl 6-chloro-2-(difluoromethyl)-3-fluoropyridine-4-carboxylate)
- 1379364-21-2(ALLYL(5-CHLORO-2-METHOXYPHENYL)SULFANE)
- 1804895-58-6(2-Methoxy-6-nitro-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 1860344-29-1(1-(2-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2229083-20-7(2-1-(5-methyl-1,2-oxazol-4-yl)cyclobutylacetic acid)
- 1432598-00-9(6-(Pyridin-2-yl)pyrimidine-2,4(1H,3H)-dione)
- 1806183-77-6(Methyl 2-(bromomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate)
Aanbevolen leveranciers
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie

atkchemica
Goudlid
CN Leverancier
Reagentie

Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk

Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
